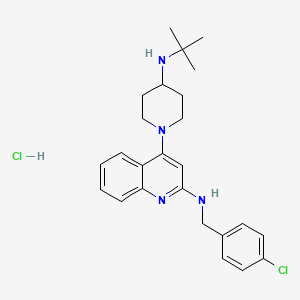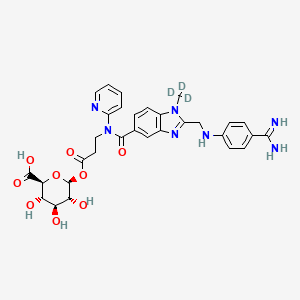
Dabigatran acyl-beta-D-glucuronide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dabigatran acyl-beta-D-glucuronide-d3 is a deuterium-labeled derivative of Dabigatran Acyl-beta-D-Glucuronide trifluoroacetate. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice to study pharmacokinetics and metabolic profiles .
準備方法
Synthetic Routes and Reaction Conditions: Dabigatran acyl-beta-D-glucuronide-d3 is synthesized through the action of the UDP-glucuronosyltransferase isoform UGT2B15 on dabigatran . The synthetic route involves the hydrolysis of the prodrug dabigatran etexilate by plasma esterases to form dabigatran, which is then metabolized by UGT2B15 to form Dabigatran Acyl-beta-D-Glucuronide .
Industrial Production Methods: The industrial production of this compound involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules as tracers for quantitation during the drug development process .
化学反応の分析
Types of Reactions: Dabigatran acyl-beta-D-glucuronide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s pharmacokinetic and metabolic profiles .
Common Reagents and Conditions: Common reagents used in these reactions include UDP-glucuronosyltransferase isoform UGT2B15 and plasma esterases. The conditions typically involve hydrolysis and subsequent glucuronidation .
Major Products Formed: The major product formed from these reactions is Dabigatran Acyl-beta-D-Glucuronide, which is a major active metabolite of the thrombin inhibitor dabigatran .
科学的研究の応用
Dabigatran acyl-beta-D-glucuronide-d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a biochemical for proteomics research and is used to study the pharmacokinetics and metabolic profiles of drugs . The incorporation of deuterium into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
作用機序
Dabigatran acyl-beta-D-glucuronide-d3 exerts its effects through the action of the UDP-glucuronosyltransferase isoform UGT2B15. This enzyme metabolizes dabigatran to form Dabigatran Acyl-beta-D-Glucuronide, which effectively prolongs activated partial thromboplastin time (aPTT) in isolated human platelet-poor plasma . The molecular targets and pathways involved include the inhibition of thrombin, a key enzyme in the coagulation cascade .
類似化合物との比較
Similar Compounds: Similar compounds include Dabigatran Acyl-beta-D-Glucuronide and Dabigatran etexilate .
Uniqueness: Dabigatran acyl-beta-D-glucuronide-d3 is unique due to the incorporation of deuterium, which provides a stable isotope label for studying pharmacokinetics and metabolic profiles. This deuterium labeling can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .
特性
分子式 |
C31H33N7O9 |
|---|---|
分子量 |
650.7 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1/i1D3 |
InChIキー |
CSZFDMHIDSUHPI-JEZNDFNLSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


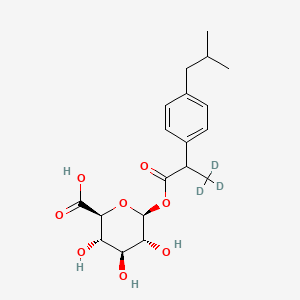
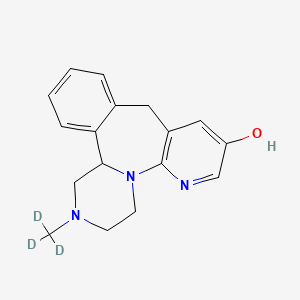
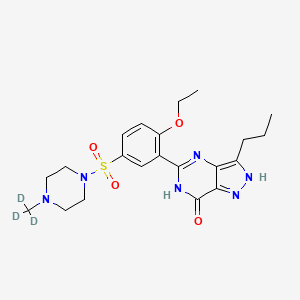

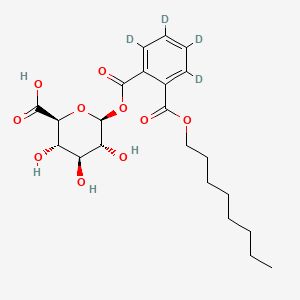


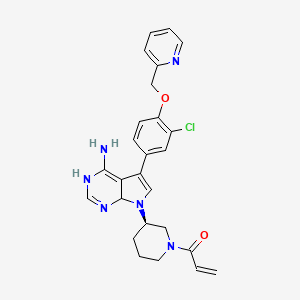
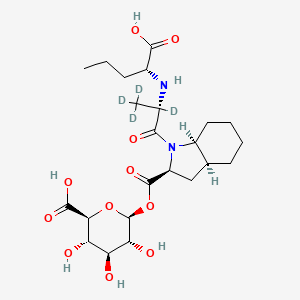

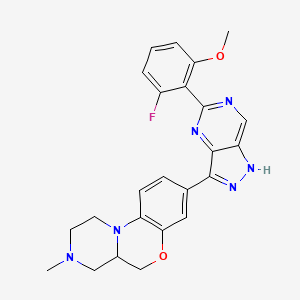
![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
